molecular formula C11H14O2 B11909422 3,4,5-Trimethylphenyl acetate

3,4,5-Trimethylphenyl acetate

Cat. No.: B11909422
M. Wt: 178.23 g/mol
InChI Key: ZXBLICCWAOZHAR-UHFFFAOYSA-N
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Description

3,4,5-Trimethylphenyl acetate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 3,4,5-trimethylphenol and acetic acid. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethylphenyl acetate can be synthesized through the esterification of 3,4,5-trimethylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylphenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3,4,5-trimethylphenol and acetic acid in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

    Hydrolysis: 3,4,5-Trimethylphenol and acetic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4,5-Trimethylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 3,4,5-trimethylphenyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3,4,5-trimethylphenol, which may interact with biological receptors or enzymes. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethylphenol: The parent compound from which 3,4,5-trimethylphenyl acetate is derived.

    Phenyl acetate: A similar ester with a phenyl group instead of the trimethylphenyl group.

    Methyl acetate: A simpler ester with a methyl group instead of the aromatic ring.

Uniqueness

This compound is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other esters and contributes to its specific applications in various fields.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(3,4,5-trimethylphenyl) acetate

InChI

InChI=1S/C11H14O2/c1-7-5-11(13-10(4)12)6-8(2)9(7)3/h5-6H,1-4H3

InChI Key

ZXBLICCWAOZHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)OC(=O)C

Origin of Product

United States

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